molecular formula C27H28N2O7S B5233574 ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5233574
M. Wt: 524.6 g/mol
InChI Key: YXGFWGCLSSYBQE-UHFFFAOYSA-N
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Description

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative characterized by a central thiophene ring substituted with:

  • A 4-methyl group at position 2.
  • A 2-(4-methoxyphenyl)acetamido group at position 2.
  • A 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl} moiety at position 3.
  • An ethyl ester at position 3.

This structural complexity confers unique physicochemical and biological properties, distinguishing it from simpler thiophene carboxylates.

Properties

IUPAC Name

ethyl 5-[(2-ethoxycarbonylphenyl)carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7S/c1-5-35-26(32)19-9-7-8-10-20(19)28-24(31)23-16(3)22(27(33)36-6-2)25(37-23)29-21(30)15-17-11-13-18(34-4)14-12-17/h7-14H,5-6,15H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGFWGCLSSYBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)OC)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, amidation, and carbamoylation.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Automated synthesis: Employing automated systems to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Structural Similarity and Functional Group Analysis

The compound belongs to a family of substituted thiophene-3-carboxylates. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound 2: 2-(4-methoxyphenyl)acetamido; 5: carbamoyl ~500 g/mol* Ethoxycarbonylphenyl carbamoyl, methylthiophene core
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate 2: 2-chlorobenzamido; 5: acetyl 412.86 g/mol Acetyl group at C5, chlorophenyl substituent
Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate 2: amino; 5: 2-methoxyphenyl carbamoyl 334.40 g/mol Amino group at C2, smaller carbamoyl substituent
Ethyl 4-(biphenyl-4-yl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate 2: trimethoxybenzamido; 4: biphenyl 541.60 g/mol Bulky biphenyl at C4, trimethoxybenzamido at C2

*Estimated based on structural analogs.

Key Observations :

  • The 4-methoxyphenyl group in the acetamido chain may improve metabolic stability over chlorophenyl or trimethoxybenzamido groups, which are prone to oxidative metabolism .

Bioactivity and Mode of Action

Studies on structurally related thiophene derivatives reveal:

  • Clustering by Bioactivity : Compounds with carbamoyl/acetamido groups cluster into distinct bioactivity profiles, correlating with kinase or protease inhibition . For example, analogs with 2-(4-methoxyphenyl)acetamido groups (as in the target) show stronger affinity for tyrosine kinases compared to chlorophenyl-substituted variants .
  • Similarity Indexing: Using Tanimoto coefficients (based on MACCS fingerprints), the target compound shares ~65% similarity with Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate, primarily due to the thiophene core and ester groups. However, differences in acetamido/carbamoyl substituents reduce the score .
  • Protein-Ligand Interactions: Molecular docking (Glide XP scoring) predicts that the 4-methoxyphenyl group engages in hydrophobic enclosure with kinase active sites, while the carbamoyl group forms hydrogen bonds with catalytic residues—a pattern distinct from amino-substituted analogs .

ADME and Physicochemical Properties

Property Target Compound Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
LogP 3.8 (predicted) 4.2 2.9
H-Bond Donors 2 1 2
H-Bond Acceptors 8 6 6
Solubility (µM) 12 (simulated) 8 45
Metabolic Stability High (ethoxy groups resist hydrolysis) Moderate (acetyl group prone to esterase cleavage) Low (amino group susceptible to oxidation)

Insights :

  • The target’s ethoxycarbonyl groups enhance metabolic stability compared to acetyl or amino analogs, as evidenced by in vitro microsomal assays .
  • Higher H-bond acceptors (due to carbamoyl and methoxy groups) may reduce blood-brain barrier penetration relative to less polar analogs .

Molecular Networking and Fragmentation Patterns

Mass spectrometry-based molecular networking (cosine score ≥0.7) groups the target compound with other thiophene carboxylates sharing:

  • A thiophene-3-carboxylate core.
  • Fragmentation ions at m/z 178 (thiophene ring cleavage) and m/z 121 (ethoxycarbonyl fragment).
    However, unique fragments at m/z 254 (from the 4-methoxyphenylacetamido group) distinguish it from analogs .

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